molecular formula C9H14F4N2O3S B6315772 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate;  99% CAS No. 1879098-97-1

1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 99%

Cat. No.: B6315772
CAS No.: 1879098-97-1
M. Wt: 306.28 g/mol
InChI Key: YQKFANTXIPEYKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is an ionic liquid . It is used to solve the challenges of ionic liquids in various applications .


Molecular Structure Analysis

The molecular formula of 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is C9H14F4N2O3S . The molecular weight is 306.27 .

Safety and Hazards

The safety data sheet for 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate indicates that it is not fully tested and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, clothing, eye protection, and face protection . If it gets in the eyes, rinse continuously with water for several minutes and remove contact lenses if present and easy to do . Seek medical advice or attention if necessary .

Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;1,1,2,2-tetrafluoroethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2H2F4O3S/c1-3-4-9-6-5-8(2)7-9;3-1(4)2(5,6)10(7,8)9/h5-7H,3-4H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKFANTXIPEYKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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